Plasma Protein Binding: 20-Gluco-ginsenoside-Rf Exhibits Near-Complete Unbound Fraction Contrasting with Ginsenoside Rf
20-Gluco-ginsenoside-Rf demonstrates a dramatically higher unbound fraction in plasma compared to its monodesmosidic analog, ginsenoside Rf. In both rat and human plasma, the fu-plasma (%) for 20-gluco-ginsenoside-Rf was measured at 99.2 ± 6.6% and 105.7 ± 4.2%, respectively, whereas ginsenoside Rf exhibited values of 53.5 ± 5.0% and 50.6 ± 4.6% [1]. This difference indicates that 20-gluco-ginsenoside-Rf is essentially unbound in plasma, potentially leading to higher free drug concentrations and distinct distribution profiles compared to Rf, which is moderately bound.
| Evidence Dimension | Plasma Protein Binding (Unbound Fraction, %) |
|---|---|
| Target Compound Data | Rat: 99.2 ± 6.6%; Human: 105.7 ± 4.2% |
| Comparator Or Baseline | Ginsenoside Rf: Rat: 53.5 ± 5.0%; Human: 50.6 ± 4.6% |
| Quantified Difference | ~1.85-fold higher in rat; ~2.09-fold higher in human for 20-gluco-Rf |
| Conditions | In vitro plasma protein binding assay; rat and human plasma |
Why This Matters
For in vitro cellular assays requiring precise free concentrations or in vivo pharmacokinetic studies, the near-complete unbound fraction of 20-gluco-ginsenoside-Rf necessitates distinct experimental handling and dosing strategies compared to ginsenoside Rf.
- [1] Jin, Y., Liu, H., Zhao, Y., et al. Unbound fractions of ShenMai ginsenosides in rat and human plasma. Acta Pharmacologica Sinica, 2018, 39, 1805-1816. View Source
